molecular formula C9H8Br2O3 B1331098 2-(2,4-Dibromophenoxy)propanoic acid CAS No. 6965-70-4

2-(2,4-Dibromophenoxy)propanoic acid

Cat. No.: B1331098
CAS No.: 6965-70-4
M. Wt: 323.97 g/mol
InChI Key: BNJNLGGUPKGAHB-UHFFFAOYSA-N
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Description

2-(2,4-Dibromophenoxy)propanoic acid is a useful research compound. Its molecular formula is C9H8Br2O3 and its molecular weight is 323.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63349. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dibromophenoxy)propanoic acid
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InChI

InChI=1S/C9H8Br2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BNJNLGGUPKGAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10289748
Record name 2-(2,4-dibromophenoxy)propanoic acid
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Molecular Weight

323.97 g/mol
Source PubChem
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CAS No.

6965-70-4
Record name 2-(2,4-Dibromophenoxy)propanoic acid
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Record name 2-(2,4-Dibromophenoxy)propanoic acid
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Record name 6965-70-4
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Record name 2-(2,4-dibromophenoxy)propanoic acid
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Record name 2-(2,4-DIBROMOPHENOXY)-PROPIONIC ACID
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Contextualization Within Halogenated Organic Compounds Research

Halogenated organic compounds (HOCs), or organohalogens, are a vast class of chemical substances that contain at least one halogen atom (fluorine, chlorine, bromine, or iodine) bonded to a carbon atom. researchgate.netnih.gov These compounds are synthesized in large quantities for diverse applications in agriculture, industry, and pharmaceuticals. researchgate.netnih.gov The presence and stability of the carbon-halogen bond contribute to their chemical properties, which can lead to persistence in the environment. nih.gov

2-(2,4-Dibromophenoxy)propanoic acid belongs to the subgroup of brominated organic compounds. Its structure is closely related to other halogenated phenoxy acids, such as the widely known herbicides 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-(2,4-dichlorophenoxy)propionic acid (dichlorprop or 2,4-DP). epa.govnih.gov Research into halogenated phenoxy acids often focuses on their environmental fate, transport, and transformation, as they can be mobile in soil and find their way into groundwater. nih.gov The study of compounds like this compound contributes to a deeper understanding of the structure-activity relationships within this class, including how the type and position of halogen atoms on the aromatic ring influence the compound's physical, chemical, and biological properties. mdpi.com

Significance in Contemporary Chemical and Biological Sciences

While 2-(2,4-Dibromophenoxy)propanoic acid itself is not as extensively studied as some of its chlorinated analogues, its structural motifs are of significant interest in contemporary research. The dibromophenoxy moiety is found in a class of marine natural products known as polybrominated diphenyl ethers (PBDEs), which have been isolated from marine sponges of the genus Dysidea. nih.govnih.govmdpi.com Many of these naturally occurring PBDEs exhibit potent and broad-spectrum antimicrobial activity, including against clinically relevant resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com

For instance, compounds such as 2-(2',4'-dibromophenoxy)-3,5-dibromophenol and 2-(2',4'-dibromophenoxy)-4,6-dibromophenol, which share the same dibromophenoxy core structure, have been identified as potent antibacterial agents. nih.govmdpi.com This suggests that the 2,4-dibromophenoxy group could be a key pharmacophore for developing new antimicrobial drugs. nih.gov

In the field of chemical synthesis, phenoxypropanoic acid derivatives are valuable intermediates. google.com They serve as building blocks for creating more complex molecules for applications in agrochemicals and pharmaceuticals. The specific structure of this compound makes it a useful tool for researchers exploring the synthesis of novel bioactive compounds or for use as a reference standard in analytical methods developed for detecting related halogenated pollutants. epa.gov

Historical Perspective of Phenoxy Acid Derivatives in Research

Advanced Synthetic Routes to this compound

The construction of the this compound molecule hinges on the efficient formation of the ether linkage between the 2,4-dibromophenol (B41371) and a propanoic acid moiety.

Aryl-Oxygen Bond Formation Strategies

Several classical and modern organic reactions are applicable for the formation of the aryl-oxygen bond in this compound. The most common of these is the Williamson ether synthesis. rsc.orgwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. rsc.org

A typical approach would involve the deprotonation of 2,4-dibromophenol with a suitable base to form the corresponding phenoxide salt. This is followed by a reaction with an ester of 2-halopropanoic acid, such as ethyl 2-bromopropionate. The reaction is an SN2 type, and primary alkyl halides generally give the best results. rsc.org Subsequent hydrolysis of the resulting ester yields the desired this compound.

Another significant method for aryl-oxygen bond formation is the Ullmann condensation. edubirdie.com This copper-catalyzed reaction typically involves the coupling of an aryl halide with an alcohol or phenol (B47542). edubirdie.com In a potential synthetic route to this compound, 2,4-dibromophenol could be reacted with a 2-halopropanoic acid derivative in the presence of a copper catalyst. Traditional Ullmann conditions often require high temperatures and polar solvents. edubirdie.com

More contemporary approaches, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation, offering milder reaction conditions. nih.gov While primarily used for C-N bond formation, palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of aryl ethers.

Reaction Reactant 1 Reactant 2 Key Reagents/Catalysts General Conditions
Williamson Ether Synthesis2,4-DibromophenolEthyl 2-bromopropanoateBase (e.g., K2CO3, NaOH)Acetone (B3395972) or DMF, Reflux
Ullmann Condensation2,4-Dibromophenol2-Chloropropanoic acid saltCopper(I) salt (e.g., CuI)High-boiling polar solvent (e.g., DMF, NMP), High temperature
Buchwald-Hartwig Etherification2,4-DibromophenolEthyl 2-bromopropanoatePalladium catalyst, LigandBase, Anhydrous solvent

Stereoselective Synthesis Approaches

The propanoic acid moiety of this compound contains a chiral center. Stereoselective synthesis aims to produce a specific enantiomer, which can be crucial for biological applications. One common strategy is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed.

For the synthesis of a specific enantiomer of this compound, a chiral auxiliary could be attached to a propionyl derivative. The subsequent etherification reaction with 2,4-dibromophenol would then proceed diastereoselectively. Finally, the removal of the chiral auxiliary would yield the enantiomerically enriched product.

Another approach is enzymatic resolution. This technique utilizes enzymes that can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. For instance, a lipase (B570770) could be used to selectively hydrolyze the ester of one enantiomer of racemic this compound, leaving the other enantiomeric ester unreacted.

Functionalization Strategies via C-H Activation and Cross-Coupling

C-H activation is a powerful tool in modern organic synthesis that allows for the direct functionalization of carbon-hydrogen bonds. youtube.comresearchgate.net In the context of this compound, C-H activation could potentially be used to introduce new substituents onto the aromatic ring, although this can be challenging due to the presence of the two bromine atoms. Palladium-catalyzed C-H activation has been shown to be effective for the arylation of bromoarenes. acs.org

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the formation of carbon-carbon bonds. mdpi.com The bromine atoms on the phenyl ring of this compound are suitable handles for such transformations. For example, reaction with an arylboronic acid in the presence of a palladium catalyst could replace one or both bromine atoms with an aryl group, leading to a variety of analogues. Nickel-catalyzed cross-coupling of bromophenols with Grignard reagents is also a viable method. nih.gov

Multi-step Synthetic Pathways from Precursors

The synthesis of this compound can also be approached through multi-step pathways starting from more readily available precursors. One such pathway could begin with a Friedel-Crafts reaction to introduce a propionyl group onto a substituted benzene (B151609) ring. For instance, 2-(4-methylphenyl)propionic acid can be synthesized and subsequently brominated to introduce the desired bromine atoms. nih.gov A patent describes the synthesis of 2-[(4-bromomethyl)phenyl]propionic acid from 2-(4-methylphenyl)propionic acid using bromic acid and hydrogen peroxide. core.ac.uk Another patent details a multi-step synthesis of 2-(4-bromomethylphenyl)propionic acid starting from p-chloromethylbenzaldehyde. google.com These precursors, once synthesized, would then need to undergo further transformations to install the phenoxy group.

A general procedure for the synthesis of related 2-(4-substitutedmethylphenyl)propionic acids involves the reaction of 2-(4-bromo-methylphenyl) propionic acid with an appropriate thiol derivative in acetone. nih.gov

Synthesis of Analogues and Derivatives of this compound

Structural Modification Techniques

The structure of this compound offers several sites for modification to generate a library of analogues and derivatives. The carboxylic acid group is a primary target for derivatization. Standard organic transformations can be used to convert the carboxylic acid into esters, amides, and other functional groups.

The synthesis of esters can be achieved through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. A patent describes a process for preparing esters of 2-(4-hydroxyphenoxy)-propionic acid by treating the acid with an alcohol. google.com Alternatively, the carboxylic acid can be converted to an acyl chloride, which is a more reactive intermediate for the synthesis of esters and amides. A patent details the preparation of 2-(substituted phenoxy)propionyl chloride from the corresponding propionic acid. nih.gov

The synthesis of amides can be accomplished by reacting the carboxylic acid with an amine, often in the presence of a coupling agent, or by reacting the corresponding acyl chloride with an amine. youtube.com

The bromine atoms on the aromatic ring can also be subjected to various transformations. As mentioned in section 2.1.3, cross-coupling reactions can be used to replace the bromine atoms with other functional groups.

Derivative Type Starting Material Key Reagents Product
EsterThis compoundAlcohol, Acid catalyst2-(2,4-Dibromophenoxy)propanoate ester
AmideThis compoundAmine, Coupling agent2-(2,4-Dibromophenoxy)propanamide
Acyl ChlorideThis compoundThionyl chloride or Oxalyl chloride2-(2,4-Dibromophenoxy)propionyl chloride
Aryl-substituted analogueThis compoundArylboronic acid, Palladium catalyst2-(Aryl-substituted phenoxy)propanoic acid

Synthesis of Brominated Diphenyl Ether Derivatives

The core structure of this compound is a brominated diphenyl ether derivative. The synthesis of such compounds can be approached through several established methods, primarily focusing on the formation of the ether bond. Two classical and widely used methods are the Williamson ether synthesis and the Ullmann condensation.

The Williamson ether synthesis is a versatile and widely used method for preparing ethers, including diphenyl ethers. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. To synthesize the target molecule, 2,4-dibromophenol would first be deprotonated by a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding 2,4-dibromophenoxide salt. This phenoxide then acts as a nucleophile, attacking an electrophilic propanoic acid derivative, typically an ester of 2-halopropanoic acid (e.g., ethyl 2-bromopropanoate). The reaction is generally carried out in an inert polar aprotic solvent like acetone or dimethylformamide (DMF). The use of the ester of 2-bromopropanoic acid is advantageous as it prevents the acidic carboxylic acid from interfering with the basic conditions of the reaction. The final step would involve the hydrolysis of the resulting ester to yield the desired this compound.

Another significant method for the synthesis of diaryl ethers is the Ullmann condensation . wikipedia.orgorganic-chemistry.orgnih.gov This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst at elevated temperatures. For the synthesis of this compound, this could involve the reaction of 2,4-dibromophenol with a suitably substituted propanoic acid derivative. However, the Williamson ether synthesis is often preferred for its milder reaction conditions and broader applicability for this type of ether linkage.

Phase-transfer catalysis (PTC) can also be employed to facilitate the synthesis of such ethers under milder conditions. crdeepjournal.orgfzgxjckxxb.comprinceton.edu A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide from an aqueous or solid phase to an organic phase containing the alkyl halide, thereby increasing the reaction rate. crdeepjournal.orgprinceton.edu

Reaction Reactants General Conditions Key Features
Williamson Ether Synthesis 2,4-Dibromophenol, Ethyl 2-bromopropanoate, Base (e.g., K2CO3)Polar aprotic solvent (e.g., Acetone, DMF), HeatVersatile, common for ether synthesis, requires subsequent hydrolysis.
Ullmann Condensation Aryl Halide, PhenolCopper catalyst, High temperaturePrimarily for diaryl ethers, harsher conditions.
Phase-Transfer Catalysis 2,4-Dibromophenol, Alkyl Halide, BaseBiphasic system, PTC catalyst (e.g., Quaternary ammonium salt)Milder conditions, improved reaction rates.

Preparation of Phenoxy and Heterocyclic Oxy Group Phenoxy Propionic Acid Herbicides

The preparation of phenoxypropionic acid herbicides is a well-established field in agrochemical synthesis, and the methodologies are directly applicable to the synthesis of this compound. Many commercial herbicides share the core structure of a substituted phenoxy group attached to a propionic acid moiety.

The general and most common synthetic route involves the reaction of a substituted phenol with an α-haloalkanoic acid or its ester under basic conditions. This is essentially an application of the Williamson ether synthesis. For the specific case of this compound, the synthesis would proceed as follows:

Formation of the Phenoxide: 2,4-Dibromophenol is treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, in a suitable solvent. This deprotonates the phenolic hydroxyl group to form the sodium or potassium 2,4-dibromophenoxide.

Nucleophilic Substitution: The 2,4-dibromophenoxide is then reacted with an ester of 2-chloropropionic acid or 2-bromopropionic acid, for example, ethyl 2-chloropropionate. The phenoxide ion acts as a nucleophile and displaces the chloride or bromide ion from the α-carbon of the propionate (B1217596) ester, forming the ether linkage. This reaction is typically carried out with heating to ensure a reasonable reaction rate.

Hydrolysis: The resulting ester, ethyl 2-(2,4-dibromophenoxy)propanoate, is then hydrolyzed to the carboxylic acid. This is usually achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide, followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the final product, this compound.

Below is a table summarizing the key steps and reagents in a typical synthesis of a phenoxypropionic acid derivative:

Step Description Typical Reagents Intermediate/Product
1. Phenoxide Formation Deprotonation of the phenolSubstituted Phenol, Base (NaOH, K2CO3)Phenoxide Salt
2. Etherification Nucleophilic substitution to form the ether linkagePhenoxide Salt, α-Haloalkanoic Acid Ester (e.g., Ethyl 2-chloropropionate)Ester of the Phenoxypropanoic Acid
3. Hydrolysis Conversion of the ester to the carboxylic acidEster, Strong Base (NaOH), then Acid (HCl)Final Phenoxypropanoic Acid

This systematic approach allows for the efficient and scalable production of a wide variety of phenoxypropionic acid derivatives for various applications, including their use as herbicides.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for providing detailed information about the molecular architecture of this compound, from its atomic connectivity to its three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. While specific experimental data for this compound is not widely published, the expected spectral features can be reliably predicted based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons in the propanoic acid moiety and the dibrominated aromatic ring. The aromatic region would display three protons. The proton at C6 (adjacent to the ether linkage) would likely appear as a doublet, coupled to the proton at C5. The proton at C5 would be a doublet of doublets, coupled to both the C6 and C3 protons. The proton at C3, being adjacent to a bromine atom, would appear as a doublet. On the propanoic acid chain, the methine proton (CH) would be a quartet, coupled to the three protons of the adjacent methyl group. The methyl (CH₃) protons would, in turn, appear as a doublet, coupled to the single methine proton. The acidic proton of the carboxyl group (-COOH) would typically present as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule. The spectrum is expected to show nine distinct signals: one for the carbonyl carbon (-COOH), two for the aliphatic carbons of the propanoic acid chain (CH and CH₃), and six for the carbons of the dibromophenyl ring. The chemical shifts would be influenced by the electronegativity of the attached atoms (oxygen, bromine) and their position within the molecule.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm assignments. A COSY spectrum would show correlations between coupled protons (e.g., between the CH and CH₃ protons of the propanoic acid part, and among the protons on the aromatic ring). An HMBC spectrum would reveal correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the connectivity between the propanoic acid side chain and the 2,4-dibromophenoxy ring system.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound
Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
-COOH~11-12broad singlet~175-180
-CH-~4.8quartet~70-75
-CH₃~1.7doublet~18-22
Aromatic C-H~6.8-7.8doublets, doublet of doublets~115-135
Aromatic C-Br / C-O--~115-155

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₈Br₂O₃), HRMS would confirm its molecular formula.

The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a distinctive triplet cluster for the molecular ion [M]⁺•, with relative intensities of approximately 1:2:1 for the [M]⁺•, [M+2]⁺•, and [M+4]⁺• peaks.

Common fragmentation pathways for carboxylic acids often involve the loss of the carboxyl group (-COOH, 45 Da) or water (H₂O, 18 Da). libretexts.org Cleavage of the ether bond could also occur, leading to fragments corresponding to the dibromophenoxy cation or the propanoic acid side chain.

Table 2: Predicted HRMS Data for this compound
Ion FormulaCalculated Exact Mass (m/z)
[C₉H₈⁷⁹Br₂O₃]⁺•321.8891
[C₉H₈⁷⁹Br⁸¹BrO₃]⁺•323.8871
[C₉H₈⁸¹Br₂O₃]⁺•325.8850

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD) for Absolute Configuration)

This compound possesses a chiral center at the second carbon of the propanoic acid chain, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S). Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of such chiral molecules. encyclopedia.pub

ECD measures the differential absorption of left- and right-circularly polarized light by a chiral sample. encyclopedia.pub The two enantiomers of this compound would produce ECD spectra that are mirror images of each other. By comparing the experimentally measured ECD spectrum with spectra predicted through quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration of the sample can be unambiguously assigned. nih.gov This technique is particularly valuable in fields where stereochemistry dictates biological activity or function. Studies on the structurally similar herbicide Dichlorprop (B359615) have utilized chiroptical methods to investigate enantioselective interactions. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The most prominent feature would be a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. docbrown.info A strong, sharp absorption peak between 1725-1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration of the carboxylic acid. docbrown.info Other key absorptions would include C-O stretching vibrations for the ether linkage and the carboxylic acid, typically found in the 1300-1000 cm⁻¹ region, and absorptions corresponding to the C-Br bonds and the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch3300 - 2500 (broad)
Alkyl C-HC-H Stretch3000 - 2850
Carboxylic AcidC=O Stretch1725 - 1700 (strong)
Aromatic RingC=C Stretch~1600, ~1475
Ether / Carboxylic AcidC-O Stretch1300 - 1000
Aryl HalideC-Br Stretch680 - 515

Chromatographic and Separation Techniques for Research Samples

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or complex matrices, as well as for quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation and quantification of aryloxypropanoic acids. A reversed-phase HPLC (RP-HPLC) method would be highly effective for analyzing this compound.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilane) column, would be used. pensoft.net The mobile phase would consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. pensoft.netcnrs.fr To ensure the carboxylic acid is in its neutral, protonated form for good retention and sharp peak shape, the aqueous component is typically acidified with a small amount of an acid, such as formic acid, acetic acid, or phosphoric acid. sielc.comcabidigitallibrary.org

Detection is commonly achieved using an ultraviolet (UV) detector, as the dibrominated phenyl ring acts as a strong chromophore. The detection wavelength would be set at a maximum absorbance for the compound, likely in the 220-280 nm range. This method can be validated according to ICH guidelines to ensure it is accurate, precise, and specific for the quantification of the target compound and its potential impurities. pensoft.net

Table 4: Typical HPLC Parameters for Analysis of this compound
ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile / Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV/VIS Detector at ~230 nm or ~280 nm
Injection Volume10 µL

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of this compound, a derivatization step is essential prior to GC analysis. This process typically involves esterification, converting the carboxylic acid group into a more volatile ester, most commonly the methyl ester, also known as bromofenoxim-methyl. This transformation allows the analyte to be amenable to gas-phase separation.

The selection of the GC column is critical for achieving optimal separation from other components in a sample. For phenoxy acid herbicides and related brominated compounds, columns with a non-polar stationary phase are often employed. A common choice is a fused silica (B1680970) capillary column coated with a 5% phenyl methylpolysiloxane phase (e.g., TR-5MS or equivalent). This type of stationary phase separates compounds primarily based on their boiling points and, to a lesser extent, on their polarity.

Key operational parameters in a GC method are meticulously controlled to ensure reproducibility and resolution. These include the oven temperature program, injector temperature, carrier gas flow rate, and detector settings.

Illustrative GC Parameters for the Analysis of Methyl 2-(2,4-dibromophenoxy)propanoate:

ParameterValue
GC System Gas Chromatograph with Mass Spectrometric Detector
Column Fused silica capillary column (e.g., 15 m x 0.25 mm ID, 0.1 µm film thickness) with a 5% phenyl methylpolysiloxane stationary phase (e.g., TR-5MS)
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Splitless mode
Injector Temperature 280°C
Oven Program Initial temperature 120°C (hold for 2 min), ramp at 15°C/min to 230°C, then ramp at 5°C/min to 270°C, finally ramp at 10°C/min to 330°C (hold for 5 min)
Transfer Line Temp. 280°C
Detector Mass Spectrometer (MS) or Electron Capture Detector (ECD)

Note: Retention times are highly dependent on the specific instrument, column condition, and exact analytical parameters, and should be confirmed by running a standard of the compound.

Coupled Techniques (e.g., GC-MS-MS) for Trace Analysis

For the detection of minute quantities of this compound, especially in complex environmental or biological samples, the coupling of gas chromatography with tandem mass spectrometry (GC-MS/MS) is the method of choice. This technique provides exceptional sensitivity and selectivity, minimizing interferences from the sample matrix.

In GC-MS/MS, after the separation of the derivatized analyte by the GC column, it enters the mass spectrometer. The molecules are first ionized, typically using Electron Ionization (EI). The resulting molecular ion of the methyl ester of this compound is then selected in the first quadrupole (Q1) of the mass spectrometer. This selected ion, known as the precursor ion, is then fragmented by collision with an inert gas in a collision cell. The resulting fragment ions, or product ions, are then separated in the third quadrupole (Q3) and detected.

This process, known as Multiple Reaction Monitoring (MRM), is highly specific because it monitors a unique transition from a precursor ion to a product ion for a particular compound. By monitoring one or more of these transitions, the instrument can selectively detect and quantify the target analyte even at very low concentrations, with a reduced likelihood of false positives. The selection of precursor and product ions, as well as the optimization of collision energy, are crucial steps in method development for GC-MS/MS analysis. The application of structure-selective MS/MS detection has been proven to overcome matrix effects in the quantification of pesticide residues. thermofisher.com

Hypothetical GC-MS/MS Parameters for Methyl 2-(2,4-dibromophenoxy)propanoate Analysis:

ParameterValue
Ionization Mode Electron Ionization (EI)
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) Molecular ion of the methyl ester derivative
Product Ion 1 (Q3) Specific fragment ion for quantification
Product Ion 2 (Q3) Specific fragment ion for confirmation
Collision Gas Argon
Collision Energy (eV) Optimized for each transition to maximize product ion signal

Note: The specific m/z values for precursor and product ions, as well as the optimal collision energies, must be determined experimentally by infusing a standard of the derivatized compound into the mass spectrometer.

The use of GC-MS/MS allows for the development of robust and sensitive methods for the trace analysis of this compound, which is essential for detailed research into its environmental fate and behavior. The high selectivity of the technique is particularly valuable when analyzing complex samples where matrix components could interfere with other detection methods.

Biological Activities and Mechanistic Studies

Antineoplastic and Cytotoxic Research

Cytotoxicity against Cancer Cell Lines:Information regarding the cytotoxic effects of 2-(2,4-Dibromophenoxy)propanoic acid on any of the specified cancer cell lines (HepG2, DLD-1, HCT-116, Ramos, Jurkat, THP1, HL60, A549, BGC823, MCF-7, BEL-7402, HCT-8) is not available in the reviewed literature.

Due to the absence of specific research data for this compound, the article cannot be generated as per the instructions.

Investigation of Apoptosis Induction Pathways (e.g., Intrinsic Mitochondrial Pathway)

There is no direct research available detailing the apoptosis induction pathways for this compound. However, studies on other halogenated phenols and brominated compounds suggest a potential for pro-apoptotic activity. For instance, brominated flame retardants such as 2,4,6-Tribromophenol (2,4,6-TBP) and Pentabromophenol (PBP) have been shown to induce apoptosis in human peripheral blood mononuclear cells. mdpi.com The mechanism for these related compounds was found to primarily involve the intrinsic mitochondrial pathway, characterized by changes in mitochondrial membrane potential and the activation of caspase-9 and caspase-3. mdpi.com Similarly, other halogenated phenols like 2,4,5-trichlorophenol (B144370) have demonstrated the ability to induce apoptosis in human lymphocytes. mdpi.com Another related compound, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), a type of polybrominated diphenyl ether, has also been found to induce germ cell apoptosis through oxidative stress. nih.gov These findings suggest that halogenated phenolic structures, a key feature of this compound, are capable of initiating programmed cell death.

Specificity towards Primary Malignant Cells

Specific data on the selectivity of this compound for malignant cells over normal cells is not present in the available literature. However, research into derivatives of natural bromophenols has shown some degree of selectivity. For example, a synthesized bromophenol derivative, referred to as 4b-4, demonstrated a significantly greater ability to reduce the viability of human chronic myelogenous leukemia (K562) cells compared to its effect on normal immortalized human keratinocyte (HaCaT) cells, suggesting a selective toxicity towards cancer cells. mdpi.com This principle of selective cytotoxicity is a critical area of investigation for developing effective anticancer agents with minimal side effects. uc.pt

Structure-Activity Relationship (SAR) Analysis in Cancer Research

While a specific Structure-Activity Relationship (SAR) analysis for this compound in cancer research has not been detailed, broader studies on related phenolic and phenoxy derivatives provide valuable insights. SAR studies are crucial for optimizing the anticancer properties of compounds by modifying their chemical structure. uc.ptnih.gov For phenolic acid derivatives, factors such as the number and position of hydroxyl groups on the phenyl ring and the length of the alkyl chain on ester derivatives significantly influence their cytotoxic and antiproliferative activities. uc.pt In studies of other complex heterocyclic compounds, the presence and position of halogen atoms (like bromine), methoxy (B1213986) groups, and other substituents have been shown to be critical for their antimetastatic and antiproliferative effects. nih.govmdpi.commdpi.com For instance, in a series of (benzoylaminophenoxy)phenol derivatives, a 4-[4-(benzoylamino)phenoxy]phenol backbone was found to be important for anti-prostate cancer activity. nih.gov This suggests that the dibromo-substitution pattern and the propanoic acid side chain of this compound are key determinants of its potential biological activity.

Other Biological Activities under Investigation

Beyond cancer research, the chemical class to which this compound belongs has been explored for other therapeutic and agricultural applications.

Anti-diabetic Potential (e.g., PTP1B and α-glucosidase inhibition)

Although this compound itself has not been specifically evaluated, numerous bromophenols isolated from marine sources have demonstrated significant potential as anti-diabetic agents. mdpi.com

PTP1B Inhibition: Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) signaling, making it a therapeutic target for type 2 diabetes. nih.govnih.gov Several bromophenol derivatives isolated from red algae have been identified as potent PTP1B inhibitors. nih.gov A related compound, 2-(2′,4′-dibromophenoxy)-3,5-dibromophenol, has also shown moderate inhibitory activity against PTP1B. nih.gov SAR studies on a series of synthesized bromophenols revealed that highly brominated compounds exhibited the most promising inhibitory activity against PTP1B. nih.gov

α-Glucosidase Inhibition: Inhibiting enzymes like α-glucosidase can delay carbohydrate digestion, which helps to manage postprandial hyperglycemia. nih.govnih.gov A variety of natural compounds, including bromophenols, are being investigated for this purpose. nih.govmdpi.com One of the most potent bromophenol α-glucosidase inhibitors is bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), which demonstrates a strong competitive inhibition of the enzyme. mdpi.com The inhibitory activity of these bromophenols is closely linked to the bromine atoms and the phenolic units within their structure. mdpi.com

Table 1: PTP1B and α-Glucosidase Inhibitory Activity of Selected Bromophenols

Compound Target Enzyme IC₅₀ (μmol/L) Source / Reference
Bromophenol 4e PTP1B 2.42 Shi et al., 2012 nih.gov
Bromophenol 4g PTP1B 0.68 Shi et al., 2012 nih.gov

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has not been directly studied, but the broader class of bromophenols and propanoic acid derivatives shows promise in this area. Bromophenols derived from marine algae are recognized for a range of biological activities, including anti-inflammatory effects. mdpi.comnih.govnih.gov These compounds can modulate key inflammatory pathways like NF-κB and MAPK, reduce the production of pro-inflammatory cytokines, and mitigate oxidative stress, which is closely linked to inflammation. nih.govresearchgate.net Additionally, various derivatives of propanoic acid are known to possess anti-inflammatory and antimicrobial properties. chemimpex.commdpi.com

Plant Growth Regulator Activity (e.g., Herbicidal, Inhibitory, or Stimulatory Effects)

Phenoxypropionic acids are a well-established class of compounds used in agriculture as plant growth regulators and herbicides. chemimpex.com The most well-known analogues are chlorinated, such as 2-(2,4-dichlorophenoxy)propanoic acid (Dichlorprop), which is used for broadleaf weed control. researchgate.net These synthetic auxins can cause uncontrolled growth and death in susceptible plants. herts.ac.uknih.gov

Research on a wide array of phenoxyalkylcarboxylic acids has shown that their activity in regulating plant functions, such as flower induction or inhibition, is highly dependent on the substitution pattern on the phenyl ring. uchicago.edu Specifically, α-phenoxypropionic acids have been noted to exhibit forcing activity (flower induction) across a wider range of substitutions compared to phenoxyacetic acids. uchicago.eduresearchgate.net While direct studies on the herbicidal or growth-regulating effects of the dibromo-variant are scarce, its structural similarity to potent commercial herbicides suggests it likely possesses similar activity. jlu.edu.cnepa.gov Plant growth regulators can affect a variety of processes, from root growth and stem elongation to fruit ripening and leaf fall. byjus.comoregonstate.edu

Table 2: List of Compounds Mentioned

Compound Name Abbreviation
This compound -
2,4,6-Tribromophenol 2,4,6-TBP
Pentabromophenol PBP
2,4,5-trichlorophenol -
2,2',4,4'-tetrabromodiphenyl ether BDE-47
2-(2′,4′-dibromophenoxy)-3,5-dibromophenol -
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether BDDE

Enzyme Inhibition Studies

Mechanisms of Action Research

The precise mechanisms of action for this compound have not been elucidated in the available scientific research. Understanding the mechanism of action would involve identifying its molecular targets and the cellular pathways it modulates.

There is no specific information available from research studies identifying the molecular targets of this compound. The process of molecular target identification is crucial in drug discovery and chemical biology to understand how a small molecule exerts its effects. nih.gov For a related compound, 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol, which is a polybrominated diphenyl ether, antibacterial activity has been observed, suggesting it has molecular targets within bacteria. mdpi.comnih.gov However, these findings cannot be directly extrapolated to this compound.

Information regarding the modulation of cellular pathways by this compound is not available in the current body of scientific literature. Cellular pathways are complex networks of molecular interactions that govern cellular functions. Small molecules can modulate these pathways, leading to various biological responses. For instance, signaling pathways involving Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are critical in angiogenesis and are targets for various small molecule inhibitors. youtube.com However, no studies have linked this compound to the modulation of this or any other specific cellular pathway.

Specific receptor binding studies for this compound are not documented in the available research.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor in angiogenesis, the formation of new blood vessels. mdpi.com The binding of small molecules to VEGFR-2 can inhibit its signaling pathway, which is a strategy in cancer therapy. nih.govpnas.orgnih.gov There is no evidence to suggest that this compound binds to VEGFR-2.

Estrogen Receptors: The estrogen receptor is a target for various environmental compounds, including some brominated substances. nih.govnih.govresearchgate.net These compounds can exhibit estrogenic or anti-estrogenic activity by binding to the receptor. youtube.comyoutube.com Studies on brominated compounds like tetrabromobisphenol A and brominated parabens have shown interactions with the estrogen receptor. nih.govnih.gov However, no such binding studies have been reported for this compound.

Environmental Occurrence and Fate Research

Natural Occurrence and Biosynthesis

The compound 2-(2,4-Dibromophenoxy)propanoic acid belongs to a broader class of polybrominated diphenyl ethers (PBDEs) and related brominated phenols, which are well-documented natural products isolated from various marine organisms. Research has frequently identified marine sponges, particularly of the genus Dysidea, as a prolific source of these compounds. For instance, studies on an Indonesian marine sponge of the Dysidea sp. led to the isolation of structurally similar compounds like 3,4,5-tribromo-2-(2',4'-dibromophenoxy)-phenol and 3,5-dibromo-2-(2',4'-dibromophenoxy)-phenol. nih.govnih.gov Another investigation of the sponge Lamellodysidea herbacea also yielded polybrominated diphenyl ethers. mdpi.com

Marine algae, especially red algae, are also known producers of brominated phenols. nih.gov Species such as Rhodomela confervoides have been found to contain a variety of bromophenol structures. nih.govscilit.com While direct isolation of this compound from algae is not explicitly detailed in the provided research, the presence of a wide array of related brominated phenolic compounds in algae like Polysiphonia urceolata and tropical red algae suggests they are significant natural sources of such chemicals. nih.govnih.govresearchgate.net

Nudibranchs, a group of soft-bodied marine molluscs, are known to sequester chemical compounds from their dietary sources, which often include sponges. The nudibranchs Miamira magnifica and Miamira miamirana have been found to accumulate hydroxylated PBDEs (OH-PBDEs) that are derived from their diet. nih.gov This sequestration is considered a chemical defense mechanism. The presence of compounds like 2-(2′,4′-dibromophenoxy)-3,4-dibromophenol in these nudibranchs highlights their role in the ecological distribution of these natural products. nih.gov

Table 1: Examples of Marine Organisms and Related Isolated Brominated Compounds

Marine Organism Compound Class / Specific Compound Example Reference(s)
Marine Sponge (Dysidea sp.) Polybrominated Diphenyl Ethers (PBDEs) / 3,4,5-tribromo-2-(2',4'-dibromophenoxy)-phenol nih.govnih.gov
Marine Sponge (Lamellodysidea herbacea) Polybrominated Diphenyl Ethers (PBDEs) / 3,4,5,6-tetrabromo-2-(2′,4′-dibromophenoxy)phenol mdpi.com
Red Alga (Rhodomela confervoides) Bromophenols / 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid nih.gov
Nudibranch (Miamira magnifica) Hydroxylated PBDEs (OH-PBDEs) / 2-(2′,4′-dibromophenoxy)-3,4-dibromophenol nih.gov

The biosynthesis of brominated compounds in marine organisms is a subject of ongoing research. While the specific pathway for this compound is not detailed, the general consensus points towards the involvement of symbiotic microorganisms. karger.com The production of brominated phenols in marine algae is understood to involve enzymes known as bromoperoxidases. nih.gov These enzymes utilize bromide from seawater, along with hydrogen peroxide, to halogenate phenolic precursors. nih.gov

Research has increasingly shown that many secondary metabolites originally attributed to sponges are actually produced by their microbial symbionts. jmicrobiol.or.krresearchgate.netresearchgate.net Studies on the sponge Dysidea herbacea revealed that a polybrominated diphenyl ether was produced not by the sponge itself, but by its cyanobacterial symbiont, Oscillatoria spongeliae. mdpi.com Modern genomic techniques, such as genome mining, have started to identify the specific genes and enzymes in sponge-associated bacteria that are responsible for the production of PBDEs. ucsd.edu This indicates that the biosynthetic machinery for these compounds resides within the microbial symbionts.

Symbiotic relationships are fundamental to the production of many marine natural products, including brominated phenols and ethers. researchgate.net Marine sponges are filter feeders and host a dense and diverse community of microorganisms, including bacteria, archaea, and cyanobacteria, within their tissues. jmicrobiol.or.krucsd.edunih.gov These symbiotic relationships are often mutualistic, with the sponge providing a protected, nutrient-rich environment for the microbes, while the microbes produce bioactive compounds that can serve as a chemical defense for the host sponge. mdpi.comnih.gov

The association between sponges and cyanobacteria is particularly well-documented in the context of PBDE production. nih.gov For example, the cyanobacterium Oscillatoria spongeliae living within sponges of the genus Dysidea is a known producer of these compounds. mdpi.comsicb.org This sponge-cyanobacteria association is considered a mutualistic interaction where the cyanobacteria provide the sponge with chemical defense. nih.gov The high density of cyanobacteria, sometimes accounting for up to 50% of the sponge's cellular volume, underscores their importance to the host's biology and chemical ecology. researchgate.net The relationship can be so intimate that specific strains of cyanobacteria are found in particular sponge species, suggesting a potential for co-evolution. sicb.org The presence of these symbionts is crucial, as they are the primary producers of many compounds previously attributed to the sponges themselves. jmicrobiol.or.krresearchgate.netresearchgate.net

Environmental Distribution and Accumulation Research

Naturally produced brominated compounds like this compound and its relatives are distributed throughout marine ecosystems, primarily concentrated within the organisms that synthesize or sequester them. These compounds are found in various marine invertebrates, most notably sponges and their associated microbial communities. jmicrobiol.or.krresearchgate.net They are also present in organisms that feed on these sponges, such as certain species of nudibranchs. nih.gov

The distribution extends to marine algae, with red, brown, and green algae all reported to contain various bromophenols. nih.gov The presence of these compounds has also been noted in mixed assemblages of red algae and cyanobacteria. nih.govresearchgate.net While the compounds are concentrated in biota, their release into the surrounding environment can occur. Consequently, they can be detected in other parts of the ecosystem. BDE-47, a related compound, is found in marine sediments, which act as a significant reservoir and source of exposure for marine organisms. mdpi.com From the sediment and water column, these persistent organic pollutants can enter the marine food web. mdpi.com

Compounds that are persistent and lipophilic (fat-soluble) have the potential to bioaccumulate in the fatty tissues of individual organisms. montereybayaquarium.org This process occurs when an organism absorbs a substance at a rate faster than that at which the substance is lost. As these compounds are passed up the food chain from prey to predator, their concentration can increase at successively higher trophic levels, a process known as biomagnification. montereybayaquarium.org

Polybrominated diphenyl ethers (PBDEs), both natural and anthropogenic, are classified as persistent organic pollutants (POPs) and are known to bioaccumulate and biomagnify in marine food webs. mdpi.commontereybayaquarium.org Research on various organic pollutants in the Baltic Sea has demonstrated that compounds like PCBs and certain pesticides biomagnify, with their concentrations increasing at higher trophic levels. nih.gov While specific studies focusing solely on the biomagnification of naturally produced this compound are limited, the general principles of food web dynamics for persistent, lipophilic compounds suggest that it has the potential to biomagnify. researchgate.net Organisms at the top of marine food webs, such as marine mammals, can accumulate significant concentrations of these types of compounds. montereybayaquarium.orgnih.gov

Table 2: Key Concepts in Environmental Fate

Concept Definition Relevance to this compound
Bioaccumulation The build-up of a substance in an individual organism over time, often in fatty tissues. As a lipophilic brominated compound, it has the potential to accumulate in the tissues of marine organisms. mdpi.commontereybayaquarium.org
Biomagnification The increasing concentration of a substance in organisms at successively higher levels in a food chain. Related PBDEs are known to biomagnify, suggesting a similar potential for this compound in marine food webs. montereybayaquarium.orgnih.gov

Modeling of Environmental Fate and Transport (e.g., Fugacity-Based Models)

The environmental fate and transport of this compound can be predicted and assessed using multimedia environmental models, particularly fugacity-based models. researchgate.net Fugacity, a concept representing a substance's "escaping tendency" from a particular phase, is used to model the partitioning of chemicals between environmental compartments such as air, water, soil, sediment, and biota. researchgate.netulisboa.pt

Fugacity models exist in several levels of complexity (Levels I, II, III, and IV), ranging from simple equilibrium distributions in a closed system (Level I) to dynamic, non-equilibrium conditions with varying emissions over time (Level IV). ulisboa.ptcefic-lri.org For a compound like this compound, a Level III model is often employed. This type of model describes a steady-state, non-equilibrium system where the chemical is continuously released, transported between compartments, and removed by degradation or advection. cefic-lri.org

Models such as the Equilibrium Criterion (EQC) model and RAIDAR are examples of fugacity-based frameworks used to simulate the environmental distribution of organic pollutants. cefic-lri.orgresearchgate.net To apply these models, key inputs are required, including the chemical's physicochemical properties (e.g., vapor pressure, water solubility, octanol-water partition coefficient) and the characteristics of the target environment. The model then calculates the distribution, concentration, and persistence of the substance in each environmental compartment. diva-portal.org This provides a valuable tool for assessing potential exposure and environmental risk.

Table 1: Levels of Fugacity-Based Environmental Models

Model LevelSystem CharacteristicsKey Outputs
Level IClosed system, equilibrium, no advectionEquilibrium partitioning percentages
Level IIOpen system, equilibrium, with advectionPartitioning, residence time, overall persistence
Level IIIOpen system, non-equilibrium, steady-state emissionsInter-media transport rates, concentrations in each compartment
Level IVOpen system, non-equilibrium, non-steady-state (dynamic)Concentrations as a function of time

Factors Influencing Partitioning (e.g., Organic Carbon, Temperature, Vegetation)

The partitioning of this compound in the environment is governed by its chemical properties and various environmental factors. Its behavior is analogous to other halogenated aromatic compounds, where partitioning determines its concentration and persistence in different media.

Organic Carbon: Due to its lipophilic nature, indicated by a high octanol-water partition coefficient (Kow), the compound is expected to strongly adsorb to organic matter in soil and sediment. The organic carbon content of these media is a primary factor controlling its mobility. Higher organic carbon levels lead to greater sorption, reducing the amount of the chemical dissolved in water and available for transport or degradation.

Temperature: Temperature significantly influences the partitioning of semi-volatile organic compounds. An increase in temperature raises the vapor pressure of the compound, promoting volatilization from soil and water surfaces into the atmosphere. Conversely, lower temperatures favor deposition from the atmosphere and partitioning into solid and liquid phases. Temperature also affects the octanol-air partition coefficient (KOA), which governs the equilibrium between the compound in the gas phase and when absorbed in organic matter. researchgate.net

Vegetation: Vegetation can act as a significant reservoir for airborne organic pollutants. The compound can be taken up by plants from the soil through their roots or deposited directly onto foliar surfaces from the atmosphere. This partitioning to vegetation can be a notable removal mechanism from the air and a pathway for entry into terrestrial food webs.

Degradation and Biotransformation Studies

Biodegradation by Microbial Strains (e.g., Flavobacterium sp.)

The biodegradation of halogenated phenoxyalkanoic acids has been demonstrated in various microbial species. Research on the closely related compound 2-(2,4-dichlorophenoxy)propionic acid (2,4-DP) has shown that certain soil bacteria can utilize it as a sole source of carbon and energy. nih.gov A notable example is a strain identified as Flavobacterium sp., which was isolated from soil and showed the ability to efficiently degrade 2,4-DP. nih.gov

Such bacteria typically possess specific enzymatic systems capable of breaking down the complex structure of these xenobiotic compounds. The degradation process is aerobic, requiring oxygen for the initial enzymatic attacks on the molecule. nih.gov The ability of microorganisms like Flavobacterium sp. to metabolize these compounds is crucial for their natural attenuation in contaminated soils and water systems.

Cleavage and Mineralization Pathways (e.g., Ortho-hydroxylation, Ortho-cleavage)

The microbial degradation of this compound is presumed to follow pathways established for similar chlorinated analogs. nih.gov The initial and critical step in the breakdown of the molecule is the cleavage of the ether bond that links the propanoic acid side chain to the dibrominated phenyl ring. This reaction yields 2,4-dibromophenol (B41371) and a propanoic acid residue.

Following this cleavage, the aromatic intermediate, 2,4-dibromophenol, undergoes further degradation. The mineralization pathway typically involves an initial ortho-hydroxylation, where a hydroxyl group is added to the aromatic ring adjacent to the existing one, forming a catechol derivative (in this case, 3,5-dibromocatechol). nih.gov This step is catalyzed by hydroxylase enzymes.

The resulting catechol is then subject to ring fission by dioxygenase enzymes. In the ortho-cleavage pathway, the aromatic ring is broken between the two adjacent hydroxyl groups. researchgate.netresearchgate.net This intradiol cleavage results in the formation of linear aliphatic acids, such as cis,cis-muconic acid derivatives, which are subsequently channeled into central metabolic cycles like the Krebs cycle and fully mineralized to carbon dioxide and water. researchgate.net

Table 2: Proposed Degradation Pathway Steps

StepProcessKey Intermediate/ProductEnzyme Type (Example)
1Ether Bond Cleavage2,4-DibromophenolEtherase
2Ortho-hydroxylation3,5-DibromocatecholHydroxylase
3Ortho-cleavage (Ring Fission)Brominated cis,cis-muconateDioxygenase
4Further MetabolismKrebs Cycle IntermediatesVarious

Formation of Metabolites (e.g., Methoxylated and Hydroxylated Derivatives)

In addition to complete mineralization, biotransformation of this compound can lead to the formation of various metabolites. Analogous to the metabolism of polybrominated diphenyl ethers (PBDEs) in biota, the formation of hydroxylated and methoxylated derivatives is a likely outcome. researchgate.netmdpi.com

Hydroxylated metabolites (OH-DBPP) can be formed through the action of cytochrome P450 monooxygenases, which introduce hydroxyl (-OH) groups onto the aromatic ring. nih.govsfu.ca These hydroxylated derivatives are often more polar than the parent compound. Studies on similar compounds have shown that hydroxylation can occur at various positions on the phenyl ring. nih.govnih.gov

Furthermore, methoxylated derivatives (MeO-DBPP) may also be formed. researchgate.net These metabolites can be produced naturally by some marine organisms or result from the methylation of hydroxylated metabolites. mdpi.comsfu.ca The formation of these persistent and bioactive metabolites is a significant aspect of the environmental fate of the parent compound.

Structure Activity Relationship Sar and Computational Studies

Correlating Chemical Structure with Biological Activity

The structure of 2-(2,4-Dibromophenoxy)propanoic acid can be deconstructed into three key components for analysis: the bromine substitution pattern on the phenyl ring, the propanoic acid side chain, and the stereochemistry at the chiral center. Each feature plays a distinct and crucial role in defining the molecule's potential biological interactions.

The presence and positioning of halogen atoms on a phenyl ring can significantly alter a molecule's electronic and lipophilic properties, thereby influencing its biological activity. In this compound, the two bromine atoms at positions 2 and 4 are critical. Studies on analogous halogenated phenoxyacetic acids have shown that substitution at the ortho (position 2) and para (position 4) positions can increase the reactivity of the molecule. mdpi.com This pattern of di-substitution creates a specific electron-withdrawing effect that can influence how the molecule interacts with biological targets.

The degree of halogenation is often correlated with biological potency. For instance, research on polybrominated diphenyl ethers, which share a brominated phenoxy moiety, has demonstrated that the number of bromine atoms is important for their antibacterial and cytotoxic activities. researchgate.net Similarly, studies on other classes of compounds have found that di-halogenated structures exhibit enhanced activity compared to their mono-halogenated counterparts. mdpi.com The 2,4-dibromo pattern therefore likely enhances the lipophilicity of the compound, which may facilitate its passage across biological membranes, while also influencing its binding affinity to specific enzymes or receptors.

Furthermore, the carboxylic acid group is a key functional handle that can be modified to alter the compound's activity. Research on derivatives of structurally related compounds, such as ketoprofen, has shown that converting the propanoic acid group into a hydroxamic acid can lead to more potent anti-inflammatory and anticancer activity. nih.govnih.gov This is because the hydroxamate group can act as a strong chelating agent for metal ions within the active sites of enzymes like matrix metalloproteinases (MMPs), leading to enhanced binding and inhibition. nih.gov This highlights the potential for creating derivatives of this compound with modulated or enhanced biological activities by modifying the propanoic acid tail.

The alpha-carbon of the propanoic acid group in this compound is a chiral center, meaning the compound exists as two non-superimposable mirror images, or enantiomers: (R)-2-(2,4-Dibromophenoxy)propanoic acid and (S)-2-(2,4-Dibromophenoxy)propanoic acid. Stereochemistry is a pivotal factor in determining biological activity, as biological systems, such as enzymes and receptors, are themselves chiral. nih.govresearchgate.net

It is common for one enantiomer of a chiral drug to be significantly more active than the other, a phenomenon known as stereoselectivity. nih.gov Studies on other chiral compounds have demonstrated that differences in activity between enantiomers can arise from stereoselective uptake into cells or differential binding at the target site. malariaworld.orgnih.gov For example, research on acivicin (B1666538) isomers showed that only specific stereoisomers displayed significant antiplasmodial activity, which was attributed to their selective uptake by amino acid transport systems. researchgate.netmalariaworld.org Therefore, it is highly probable that the (R) and (S) enantiomers of this compound would exhibit different biological activities and potencies.

In Silico Modeling and Chemoinformatics

Computational tools offer powerful methods for predicting the properties and molecular interactions of compounds like this compound before they are synthesized or tested in a lab.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. mdpi.com This method allows for the visualization of ligand-target interactions at the atomic level and can be used to estimate the strength of the interaction, often expressed as a binding energy score. nih.govekb.eg

For this compound, docking studies could be performed against potential targets, such as cyclooxygenase (COX) enzymes, which are common targets for propanoic acid derivatives. nih.gov The simulation would place the molecule into the enzyme's active site and calculate the most stable binding pose. The results would likely show the propanoic acid group forming key hydrogen bonds or ionic interactions with polar amino acid residues, while the dibromophenoxy ring could engage in hydrophobic or halogen-bond interactions within a nonpolar pocket of the active site. nih.govnih.gov Analysis of these interactions provides insight into the structural basis for the molecule's potential activity.

Table 1: Hypothetical Molecular Docking Results for this compound against a Target Protein

ParameterPredicted ValueInterpretation
Binding Energy (ΔG) -8.5 kcal/molA negative value indicates a favorable binding interaction.
Inhibition Constant (Ki) 1.2 µMA lower value suggests higher binding affinity and potential inhibitory potency.
Key Interactions Hydrogen bond with Arg120; Halogen bond with Tyr355; Hydrophobic interaction with Leu352Specific amino acid residues predicted to be crucial for binding the ligand in the active site.
Ligand Efficiency 0.45A measure of the binding energy per heavy atom, indicating the efficiency of the binding.

Note: The data in this table is illustrative and based on typical results from molecular docking simulations for similar compounds.

The ultimate utility of a biologically active compound is dependent on its pharmacokinetic properties, collectively known as ADME. Chemoinformatics models can predict these properties based on the molecule's chemical structure, providing an early assessment of its drug-likeness. mdpi.com

For this compound, various ADME parameters can be computationally estimated. These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, that might need to be addressed through chemical modification. nih.gov Key predicted properties include lipophilicity (logP), aqueous solubility, human intestinal absorption (HIA), plasma protein binding (PPB), and potential to inhibit cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. mdpi.com

Table 2: Predicted ADME Properties for this compound

ADME PropertyPredicted Value/ClassificationImportance
LogP (Lipophilicity) 3.8Indicates high lipophilicity, which may affect solubility and metabolism.
Aqueous Solubility LowLow water solubility could impact formulation and absorption.
Human Intestinal Absorption (HIA) > 90%Suggests the compound is likely well-absorbed from the gut.
Plasma Protein Binding (PPB) > 95%High binding may limit the concentration of free, active compound in circulation.
Blood-Brain Barrier (BBB) Permeation LowPredicted not to cross into the central nervous system readily.
CYP2D6 Inhibition InhibitorPotential for drug-drug interactions with other medications metabolized by this enzyme.

Note: The data in this table is for illustrative purposes and represents typical outputs from in silico ADME prediction software.

Global Reactivity Descriptors

In the realm of computational chemistry, global reactivity descriptors, derived from Density Functional Theory (DFT), serve as powerful tools to predict the chemical behavior of a molecule. These descriptors provide a quantitative measure of a compound's stability, reactivity, and the nature of its interactions with other chemical species. For a molecule like this compound, understanding these descriptors can offer insights into its potential biological activity and environmental fate.

The primary global reactivity descriptors include chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). These are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The difference between these two energies is the HOMO-LUMO gap, a critical indicator of molecular stability.

Based on analogous compounds, a hypothetical set of global reactivity descriptors for this compound is presented in the table below. These values are illustrative and would require specific computational studies for verification.

DescriptorSymbolFormulaHypothetical Value (eV)Interpretation
HOMO EnergyEHOMO--7.5Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO EnergyELUMO--1.2Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO GapΔEELUMO - EHOMO6.3Indicates chemical stability; a larger gap suggests higher stability and lower reactivity.
Chemical Potentialμ(EHOMO + ELUMO) / 2-4.35Represents the escaping tendency of electrons from a system; a higher value indicates greater reactivity.
Chemical Hardnessη(ELUMO - EHOMO) / 23.15Measures the resistance to a change in electron distribution; a higher value indicates greater stability.
Global Electrophilicityωμ2 / 2η3.00Quantifies the ability of a molecule to accept electrons; a higher value indicates a stronger electrophile.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For auxin-like herbicides, including phenoxypropanoic acid derivatives, QSAR studies are instrumental in understanding the structural features that govern their herbicidal efficacy and in designing new, more potent, and selective molecules. oup.com

While a specific QSAR model for this compound has not been published, extensive research on the broader class of phenoxyacetic and phenoxypropanoic acid herbicides provides a solid framework for predicting the key molecular descriptors that would influence its activity. mdpi.com These studies have consistently shown that the herbicidal activity of these compounds is dependent on a combination of steric, electronic, and hydrophobic properties. mdpi.com

A general QSAR model for this class of compounds can be expressed as:

Biological Activity = f(Steric Descriptors + Electronic Descriptors + Hydrophobic Descriptors)

The following table details the types of descriptors commonly employed in QSAR models for phenoxyalkanoic acid herbicides and their likely relevance to this compound.

Descriptor TypeSpecific DescriptorsRelevance to this compound
StericMolar Refractivity (MR)Relates to the volume of the molecule and its polarizability. The size and position of the bromine atoms and the propanoic acid chain are critical for fitting into the target receptor.
Sterimol Parameters (L, B1, B5)These parameters define the dimensions of substituents. The length and width of the dibromophenoxy group will influence binding affinity.
Molecular Weight (MW)A fundamental descriptor related to the overall size of the molecule.
ElectronicHammett Constants (σ)Quantifies the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring. The two bromine atoms have a significant electron-withdrawing effect, which is known to be important for activity.
Dipole MomentMeasures the polarity of the molecule, which can affect its transport and interaction with the receptor.
Atomic ChargesThe charge distribution across the molecule, particularly on the carboxylic acid group and the ether oxygen, is crucial for electrostatic interactions with the target protein.
HydrophobicLog P (Octanol-Water Partition Coefficient)Represents the lipophilicity of the compound. An optimal level of hydrophobicity is necessary for the molecule to traverse cell membranes and reach its target site. The bromine atoms increase the lipophilicity of the molecule.
Hydrophobic FieldDescribes the spatial distribution of hydrophobicity around the molecule, which can be important for receptor binding.

Based on existing QSAR models for auxin herbicides, it can be postulated that the herbicidal activity of this compound is significantly influenced by the electronic character and steric bulk of the bromine substituents on the phenyl ring. The precise positioning of these bulky, electronegative atoms is likely a key determinant of its interaction with the auxin receptors, such as the F-box protein TIR1. nih.gov Further computational and experimental studies would be necessary to develop a specific and predictive QSAR model for this particular compound and its analogs.

Future Research Directions and Applications

Development of Novel Therapeutic Agents

The unique structure of 2-(2,4-Dibromophenoxy)propanoic acid, featuring a phenoxypropanoic acid core with bromine substitutions, suggests its potential as a scaffold for the development of new drugs.

Anticancer Drug Discovery

While direct studies on the anticancer properties of this compound are not extensively documented, research on structurally analogous compounds indicates that this chemical class is a promising area for cancer research. Propanoic acid derivatives have been investigated for their potential to induce cell death in cancer cells. For instance, some studies have shown that propionic acid can trigger the accumulation of reactive oxygen species in cervical cancer cells, leading to mitochondrial dysfunction and cell death. mdpi.com

Furthermore, the halogenation of parent compounds is a known strategy in medicinal chemistry to enhance anticancer activity. The presence of bromine atoms in this compound could be a key factor in its potential cytotoxic effects against cancer cells. For example, the structurally related compound, 2-(4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy)propionic acid (known as XK469), has demonstrated significant and broad-spectrum antitumor activity. nih.gov The exploration of various halogenated analogues of phenoxy propionic acid has shown that the type and position of the halogen can greatly influence the anticancer efficacy. nih.gov

Table 1: Cytotoxic Effects of Related Propanoic Acid Derivatives on Cancer Cell Lines

Compound/Derivative ClassCancer Cell Line(s)Observed Effect
Propionic AcidCervical Cancer CellsInduces cell death through ROS accumulation and mitochondrial dysfunction. mdpi.com
2-(4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy)propionic acid (XK469)Various solid tumorsHigh and broad antitumor activity. nih.gov
Brominated Plastoquinone AnalogsBreast Cancer (MCF-7), Leukemia (K-562, CCRF-CEM)Significant growth inhibition and antiproliferative effects. nih.gov
4,5,6-tribromo-2-(2′,4′-dibromophenoxy) phenol (B47542) (Bromoxib)Leukemia and Lymphoma cell linesPronounced cytotoxic potential. researchgate.net

This table presents findings on compounds structurally related to this compound to highlight the potential areas of investigation for its anticancer properties.

Antimicrobial Drug Design

The investigation into novel antimicrobial agents is critical in the face of rising antibiotic resistance. Halogenated compounds, particularly those of marine origin, have shown significant antimicrobial potential. A closely related compound, 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol, isolated from a marine sponge, has exhibited potent and broad-spectrum antibacterial activity. nih.govnih.gov This compound was effective against several clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

The structural similarity between 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol and this compound suggests that the latter could also possess antimicrobial properties. The dibromophenoxy moiety appears to be a key pharmacophore for this activity. Further research could involve the synthesis of various derivatives of this compound to explore their efficacy against a wide range of bacterial and fungal pathogens. mdpi.comnih.govresearchgate.net

Table 2: Antimicrobial Activity of a Structurally Similar Compound

CompoundTarget MicroorganismsMinimum Inhibitory Concentration (MIC) Range
2-(2′,4′-Dibromophenoxy)-4,6-dibromophenolGram-positive bacteria (including MRSA)0.1–4.0 mg/L nih.gov
Gram-negative bacteria0.1–16.0 mg/L nih.gov

This data for a closely related compound underscores the potential of the 2-(2,4-dibromophenoxy) scaffold in antimicrobial drug design.

Anti-diabetic and Anti-inflammatory Agent Development

Phenoxyalkanoic acid derivatives are being explored as potential therapeutic agents for type 2 diabetes. nih.govresearchgate.net These compounds can act as agonists for the free fatty acid receptor 4 (FFAR4), a target for anti-diabetic drugs. nih.govresearchgate.net The activation of FFAR4 is believed to improve glucose tolerance and stimulate insulin (B600854) secretion. nih.gov Given that this compound belongs to this class of compounds, it warrants investigation for its potential anti-diabetic effects.

Inflammation is closely linked to the pathogenesis of diabetes and its complications. mdpi.com Propionic acid and its derivatives have been noted for their anti-inflammatory properties. nih.gov The potential dual action of this compound as both an anti-diabetic and anti-inflammatory agent makes it an interesting candidate for further research, particularly in the context of metabolic disorders. nih.govnih.gov

Environmental Remediation and Monitoring Strategies

The persistence of halogenated organic compounds in the environment is a significant concern. Developing effective strategies for their removal and monitoring is crucial.

Bioremediation Approaches for Halogenated Compounds

Bioremediation offers an environmentally friendly and cost-effective approach to detoxify contaminated sites. The microbial degradation of halogenated aromatic compounds is a key area of research in this field. nih.govresearchtrend.net The biodegradation of herbicides with similar structures to this compound, such as 2,4-dichlorophenoxyacetic acid (2,4-D), has been extensively studied. researchtrend.net

Microorganisms, including various species of bacteria and fungi, have been shown to degrade these compounds, often utilizing them as a source of carbon and energy. numberanalytics.com The degradation process typically involves enzymes such as dehalogenases, which are crucial for the initial cleavage of the carbon-halogen bond. nih.govresearchgate.net Research into the microbial communities in contaminated soils and water can lead to the isolation of novel microorganisms and enzymes capable of degrading brominated phenoxy acids. mdpi.comnih.gov

Table 3: Key Enzymes in the Biodegradation of Halogenated Aromatic Compounds

Enzyme ClassFunctionRelevance to this compound
DehalogenasesCatalyze the removal of halogen substituents from organic compounds. nih.govresearchgate.netEssential for the initial step of detoxification.
DioxygenasesIncorporate both atoms of molecular oxygen into the aromatic ring, leading to ring cleavage.A common mechanism in the degradation of aromatic compounds.
MonooxygenasesIntroduce a single oxygen atom into the substrate.Can be involved in the initial steps of degradation. mdpi.com

This table outlines the types of enzymes that could be targeted in the development of bioremediation strategies for this compound.

Advanced Analytical Methods for Environmental Monitoring

To effectively manage and remediate sites contaminated with this compound, sensitive and reliable analytical methods are required for its detection and quantification in various environmental matrices such as water and soil. Chromatographic techniques are the cornerstone of pesticide and herbicide analysis. nih.gov

Gas chromatography (GC) coupled with an electron capture detector (ECD) is highly sensitive for halogenated compounds. gcms.cz For more definitive identification and quantification, mass spectrometry (MS) is often used in conjunction with GC (GC-MS) or liquid chromatography (LC-MS/MS). bohrium.com These methods, often preceded by an extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), allow for the detection of trace levels of contaminants. gcms.czepa.gov

Agricultural Applications and Herbicide Development

While specific herbicidal activity for this compound is not extensively documented in publicly available literature, its structural characteristics place it within the broader class of phenoxyalkanoic acids, a family of compounds that revolutionized modern agriculture. wikipedia.orgresearchgate.net This class includes some of the earliest and most successful selective herbicides, such as 2,4-D ((2,4-dichlorophenoxy)acetic acid) and dichlorprop (B359615) (2-(2,4-dichlorophenoxy)propanoic acid). wikipedia.org The development of these chemicals in the 1940s provided, for the first time, a method to selectively control broadleaf weeds in monocot crops like wheat, corn, and rice. wikipedia.orgresearchgate.net

The herbicidal mechanism of these compounds often involves mimicking the natural plant growth hormone indole-3-acetic acid (IAA), also known as auxin. pestgenie.com.au When applied to susceptible broadleaf plants, these synthetic auxins induce rapid, uncontrolled, and unsustainable cell division and elongation, ultimately leading to the death of the plant. wikipedia.orgpestgenie.com.au Given its structural analogy to established phenoxypropanoic acid herbicides, future research could explore whether this compound exhibits similar auxin-like activity. The substitution of chlorine with bromine atoms is a key structural difference that could modulate its efficacy, selectivity, and persistence in the environment.

Another relevant class of herbicides is the aryloxyphenoxypropionates (APPs), which also share a core phenoxypropionate structure. sdiarticle3.commdpi.com However, this group has a different mechanism of action, inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses. sdiarticle3.commdpi.com This inhibition disrupts fatty acid synthesis, which is crucial for building cell membranes, leading to the death of grass weeds. sdiarticle3.com Research into this compound could investigate its potential as an ACCase inhibitor, which could make it effective against grass weeds, a different target spectrum from the auxin-mimicking herbicides. mdpi.comepa.gov

The development of novel herbicides is critical for managing weed resistance and improving crop yields. epa.gov Investigating halogenated variants of known herbicidal scaffolds, such as replacing chlorine with bromine, is a common strategy in agrochemical research to discover compounds with improved properties. Therefore, this compound represents a candidate for synthesis and bioassay screening to determine its potential as a selective herbicide.

Compound NameChemical StructureHerbicide ClassPrimary Mechanism of Action
This compoundDibromo-substituted Phenoxypropanoic AcidPotential Phenoxy HerbicideTo be determined (Potential Synthetic Auxin or ACCase inhibitor)
Dichlorprop (2,4-DP)Dichloro-substituted Phenoxypropanoic AcidPhenoxy Herbicide (Auxin Type)Synthetic Auxin (mimics IAA) wikipedia.org
2,4-DDichloro-substituted Phenoxyacetic AcidPhenoxy Herbicide (Auxin Type)Synthetic Auxin (mimics IAA) wikipedia.orgpestgenie.com.au
DiclofopAryloxyphenoxypropionate (APP)Aryloxyphenoxypropionate (APP)ACCase Inhibitor sdiarticle3.com

Exploration of Marine Natural Products as a Source of Bioactive Compounds

The marine environment, particularly sessile invertebrates like sponges, is a rich source of chemically diverse and biologically active secondary metabolites. nih.govencyclopedia.pub Many of these compounds are halogenated, with bromine being a particularly common substituent. The chemical structure of this compound is highly reminiscent of a class of marine natural products known as polybrominated diphenyl ethers (PBDEs), which are prolifically produced by marine sponges of the genus Dysidea. nih.govmdpi.comnih.gov

These sponges, and their symbiotic microorganisms, synthesize a vast array of PBDEs, many of which feature the 2-(2,4-dibromophenoxy) moiety as a core structural element. mdpi.commdpi.com For instance, compounds like 2-(2′,4′-dibromophenoxy)-3,5-dibromophenol and 2-(2′,4′-dibromophenoxy)-4,6-dibromophenol have been isolated from Dysidea granulosa and other Dysidea species. nih.govnih.gov These naturally occurring molecules are not inert; they exhibit a wide range of potent biological activities, including antibacterial, antiviral, antifungal, and antiproliferative effects. nih.govnih.govmdpi.com

The discovery of these bioactive marine PBDEs provides a compelling rationale for the investigation of structurally related synthetic compounds like this compound. The natural products are typically polyphenolic, whereas the subject compound possesses a propanoic acid side chain. This difference could significantly influence its biological activity, solubility, and pharmacokinetic properties. Future research could focus on synthesizing and screening this compound and its derivatives against a panel of targets inspired by the activities of its marine counterparts. This could include screening for activity against drug-resistant bacteria (like MRSA), viruses, and cancer cell lines. nih.govnih.govnih.gov The exploration of marine natural product scaffolds is a promising avenue for the discovery of new therapeutic agents, and this compound serves as a prime example of a synthetic compound whose potential is highlighted by nature's chemical ingenuity. nih.gov

Compound NameMarine Source (Genus)Reported Bioactivities
2-(2',4'-dibromophenoxy)-3,5-dibromophenolDysidea nih.govAntibacterial (potent against MRSA, E. coli O157:H7, Salmonella) nih.gov
2-(2',4'-dibromophenoxy)-4,6-dibromophenolDysidea nih.govAntibacterial (potent against MRSA and VRE) nih.gov
2-(2',4'-dibromophenoxy)-3,4,5-tribromophenolDysidea nih.govAntibacterial nih.gov
Various Polybrominated Diphenyl Ethers (PBDEs)Dysidea nih.govAntifungal, Antiproliferative (against MCF-7 breast cancer cells) nih.gov

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 2-(2,4-Dibromophenoxy)propanoic acid in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear acid-resistant gloves, splash-resistant goggles, and lab coats. Use face shields when handling corrosive formulations .
  • Contamination Control : Immediately remove contaminated clothing and launder separately using informed personnel to prevent secondary exposure .
  • Storage : Store in tightly sealed containers in cool, ventilated areas away from oxidizing agents (e.g., peroxides, chlorates) and metals in moist conditions .
  • Spill Management : Use absorbent materials (e.g., vermiculite) and avoid dry sweeping. Decontaminate with alkaline solutions (e.g., sodium carbonate) .

Q. How can researchers synthesize this compound?

  • Methodological Answer :

  • General Synthesis : Adapt protocols for analogous phenoxypropanoic acids. For example:

React 2,4-dibromophenol with ethyl 2-bromo-propanoate under alkaline conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–100°C .

Hydrolyze the ester intermediate using aqueous HCl or NaOH to yield the carboxylic acid .

  • Purification : Recrystallize from ethanol/water mixtures or use column chromatography (silica gel, hexane/EtOAc gradient) .
  • Yield Optimization : Monitor reaction progress via TLC (Rf ~0.26 in 4:1 hexane/EtOAc with 2% AcOH) .

Advanced Research Questions

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Expect signals for aromatic protons (δ 7.4–6.8 ppm, split due to bromine's magnetic anisotropy) and the propanoic acid side chain (quartet for CH at δ ~4.2 ppm, triplet for CH₃ at δ ~1.6 ppm) .
  • Mass Spectrometry : ESI-MS should show [M-H]⁻ peaks at m/z 353 (C₉H₇Br₂O₃⁻) with isotopic patterns characteristic of two bromine atoms .
  • HPLC Purity Analysis : Use C18 columns with mobile phases like 0.1% formic acid in acetonitrile/water. Retention times can be compared to standards .

Q. How do structural modifications (e.g., halogen substitution) impact the bioactivity of phenoxypropanoic acid derivatives?

  • Methodological Answer :

  • SAR Studies : Compare the target compound with analogs (e.g., dichloro or difluoro derivatives). Bromine’s electronegativity and steric effects may enhance binding to enzymatic targets (e.g., herbicide-resistant acetolactate synthase) .
  • Experimental Design :

Synthesize analogs with varying halogen positions.

Test inhibitory activity in enzyme assays (e.g., IC₅₀ measurements).

Correlate activity with computational models (e.g., molecular docking) .

Q. How can researchers resolve contradictions in reported toxicity data for halogenated phenoxypropanoic acids?

  • Methodological Answer :

  • Data Harmonization :

Cross-validate studies using standardized OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents).

Assess metabolic pathways (e.g., cytochrome P450 interactions) to explain species-specific disparities .

  • Confounding Factors : Control for impurities (e.g., diastereomers or residual solvents) via HPLC-UV/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.